molecular formula C10H24Cl2N2 B13025488 1-Piperidinepentanamine 2HCl

1-Piperidinepentanamine 2HCl

Cat. No.: B13025488
M. Wt: 243.21 g/mol
InChI Key: GDVFZICVVAZGGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidinepentanamine 2HCl can be synthesized through various methods. One common approach involves the reaction of piperidine with 1,5-dibromopentane in the presence of a base such as potassium carbonate. This reaction typically occurs under microwave irradiation, which enhances the yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinepentanamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenated compounds like alkyl halides are typical reagents for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of 1-Piperidinepentanamine.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Piperidinepentanamine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidinepentanamine 2HCl involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neural signaling pathways .

Comparison with Similar Compounds

    Piperidine: A simpler analog with a similar structure but different chemical properties.

    Pyridine: Another nitrogen-containing heterocycle with distinct reactivity.

    Piperazine: A related compound with two nitrogen atoms in the ring structure.

Uniqueness: 1-Piperidinepentanamine 2HCl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C10H24Cl2N2

Molecular Weight

243.21 g/mol

IUPAC Name

5-piperidin-1-ylpentan-1-amine;dihydrochloride

InChI

InChI=1S/C10H22N2.2ClH/c11-7-3-1-4-8-12-9-5-2-6-10-12;;/h1-11H2;2*1H

InChI Key

GDVFZICVVAZGGW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCCN.Cl.Cl

Origin of Product

United States

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